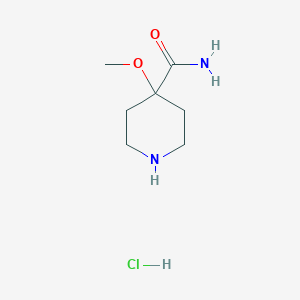

4-Carbamoyl-4-methoxy-piperidine hydrochloride

Description

4-Carbamoyl-4-methoxy-piperidine hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at the 4-position with both a carbamoyl (-CONH₂) and a methoxy (-OCH₃) group. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their versatility in modulating biological activity, solubility, and stability.

Properties

IUPAC Name |

4-methoxypiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(6(8)10)2-4-9-5-3-7;/h9H,2-5H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLZUFFPJBTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on 4-Cyanopiperidine Hydrochloride

One documented approach involves the conversion of 4-cyanopiperidine hydrochloride to the corresponding carbamoyl derivative, followed by methoxylation and salt formation:

- Starting materials: 4-cyanopiperidine hydrochloride, ethanol, triethylamine.

- Procedure: The 4-cyanopiperidine hydrochloride is suspended in ethanol with triethylamine and heated at 60 °C in a pressure reactor. Hydrogen sulfide is introduced to convert the nitrile group into a carbothioamide intermediate under controlled pressure (4 bar) for 5 hours, followed by stirring at 60 °C for 12 hours.

- Isolation: The reaction mixture is cooled, purged with nitrogen, filtered, and dried under reduced pressure at 40 °C.

- Yield and Purity: This method yields the piperidine-4-carbothioamide hydrochloride with 91% yield and 99% purity (1H NMR).

Note: Although this example specifically prepares the carbothioamide hydrochloride, analogous conditions can be adapted for carbamoyl derivatives by modifying reagents and reaction conditions.

Stepwise Functionalization from Isonipecotic Acid Derivatives

A more general and versatile approach involves starting from isonipecotic acid (piperidine-4-carboxylic acid), which is commercially available and widely used as a precursor:

Step 1: Protection of the piperidine nitrogen

The amino group is protected (e.g., N-acetylation or N-Boc protection) to prevent side reactions during subsequent steps.Step 2: Conversion of carboxylic acid to reactive intermediates

The carboxylic acid is converted to acyl chlorides using reagents like thionyl chloride or oxalyl chloride under mild conditions (room temperature to 60 °C).Step 3: Introduction of the methoxy group

Methoxylation at the 4-position can be achieved by nucleophilic substitution or via organometallic intermediates. For example, Weinreb amides derived from isonipecotic acid can react with methoxy-substituted organometallic reagents to install the methoxy group selectively.Step 4: Formation of the carbamoyl group

The carbamoyl group can be introduced by amidation reactions, often involving reaction of the acyl chloride intermediate with ammonia or amine sources under controlled conditions.Step 5: Hydrochloride salt formation

The free base is treated with hydrochloric acid (typically 1.5 equivalents) to afford the hydrochloride salt, which is more stable and easier to purify.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Protecting group installation | Acetic anhydride/pyridine or Boc2O/NaOH | N-protected isonipecotic acid derivative |

| 2 | Conversion to acyl chloride | Thionyl chloride or oxalyl chloride | Acyl chloride intermediate |

| 3 | Methoxylation | Methoxy-substituted organometallic reagent | Introduction of methoxy group at C4 |

| 4 | Amidation | Ammonia or amine source | Formation of carbamoyl group |

| 5 | Salt formation | HCl (1.5 eq.) | 4-Carbamoyl-4-methoxy-piperidine hydrochloride |

Reaction Conditions and Optimization

- Temperature: Most steps are carried out between ambient temperature and 90 °C to balance reaction rate and product stability.

- Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide, chosen for solubility and reaction compatibility.

- Catalysts: Transfer hydrogenation catalysts such as palladium on charcoal can be used for selective reductions if required in intermediate steps.

- Purification: Filtration, washing with ethanol, and drying under reduced pressure at 40 °C are standard procedures to isolate the hydrochloride salt with high purity.

Research Findings and Practical Notes

- The use of N-protected intermediates minimizes side reactions and improves yields.

- Weinreb amide intermediates provide a versatile platform for introducing various substituents including methoxy groups with high selectivity.

- The formation of the hydrochloride salt enhances the compound’s stability and crystallinity , facilitating purification.

- Reaction monitoring by 1H NMR confirms purity levels up to 99%, indicating high efficiency of these preparation methods.

- The synthetic routes avoid harsh conditions, favoring scalability and reproducibility in pharmaceutical contexts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-4-methoxy-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding piperidine N-oxide derivatives.

Reduction: Formation of 4-amino-4-methoxy-piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-Carbamoyl-4-methoxy-piperidine hydrochloride is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants. Its structural properties allow for modifications that enhance therapeutic efficacy.

| Pharmaceutical Class | Specific Applications |

|---|---|

| Analgesics | Development of pain relief medications |

| Antidepressants | Synthesis of mood stabilizers |

Case Study:

Research indicates that derivatives of this compound have shown promise in enhancing the potency of existing analgesics, thereby improving patient outcomes in pain management therapies .

Neuroscience Research

Role in Neurotransmitter Studies:

The compound is employed in neuroscience to study neurotransmitter systems, particularly the cholinergic system. It aids in understanding the mechanisms underlying various neurological disorders.

| Neurotransmitter System | Application |

|---|---|

| Cholinergic | Investigating receptor interactions and signaling pathways |

Case Study:

A study examined the effects of this compound on muscarinic receptors in human tissues. It was found to selectively influence receptor subtypes, contributing to insights into potential treatments for conditions like overactive bladder syndrome .

Chemical Synthesis

Versatile Building Block:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows chemists to create various derivatives with tailored properties.

| Synthesis Type | Example Reactions |

|---|---|

| Amide Formation | Reaction with acyl chlorides |

| Alkylation | Formation of substituted piperidines |

Case Study:

A synthetic pathway involving this compound demonstrated its utility in generating novel piperidine derivatives with enhanced biological activity .

Drug Formulation

Enhancing Bioavailability:

The compound is incorporated into drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). This leads to more effective medications with better therapeutic profiles.

| Formulation Type | Benefits |

|---|---|

| Solid Dosage Forms | Improved dissolution rates |

| Liquid Formulations | Enhanced stability and absorption |

Case Study:

Formulations containing this compound showed increased absorption rates in preclinical trials compared to standard formulations without this compound .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, the compound functions as a standard in chromatographic methods, ensuring accurate identification and quantification of related compounds across various samples.

| Analytical Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard for calibration curves |

| Mass Spectrometry | Identification of metabolites |

Case Study:

Utilizing this compound as a standard improved the accuracy of quantifying similar piperidine derivatives in complex biological matrices .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-4-methoxy-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects :

- 4-Carbamoyl-4-methoxy-piperidine HCl : The dual substituents at the 4-position likely enhance polarity compared to analogs like 4-(Diphenylmethoxy)piperidine HCl, which has bulky aromatic groups reducing solubility. The carbamoyl group may facilitate hydrogen bonding, critical for target binding in drug candidates .

- 4-(Diphenylmethoxy)piperidine HCl : The diphenylmethoxy group introduces significant hydrophobicity, making it suitable for lipophilic environments (e.g., central nervous system targets) but challenging for aqueous formulations .

- 4-(Methoxymethyl)piperidine HCl : The methoxymethyl group balances moderate polarity and steric bulk, often used in intermediates for further functionalization .

- Pharmacological Relevance: Tapentadol Hydrochloride (a piperidine-based analgesic) demonstrates how substituent choice dictates therapeutic activity. Its 3-(3-dimethylaminopropyl) group enables dual opioid and norepinephrine reuptake inhibition, unlike 4-Carbamoyl-4-methoxy-piperidine HCl, which lacks such functional groups .

Biological Activity

4-Carbamoyl-4-methoxy-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 229.71 g/mol

- Canonical SMILES : CC(C(=O)N)C1CCN(CC1)OC

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown promising results against specific bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects on certain cancer cell lines.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems is under exploration for implications in treating neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound potentially modulates the activity of neurotransmitter receptors, which could impact neuronal signaling and behavior.

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC50/EC50 Values | References |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 15 µg/mL | |

| Anticancer | MDA-MB-231 (breast cancer) | IC50 = 25 µM | |

| Neuropharmacological | Dopamine receptors | pKi = 7.5 |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of 4-Carbamoyl-4-methoxy-piperidine hydrochloride against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, with an IC50 value of 15 µg/mL, indicating its potential as a lead compound for antibiotic developme -

Anticancer Activity :

In vitro studies on human breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that 4-Carbamoyl-4-methoxy-piperidine hydrochloride exhibited antiproliferative effects with IC50 values around 25 µM. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathwa -

Neuropharmacological Investigation :

Research focused on the interaction of this compound with dopamine receptors indicated a moderate affinity (pKi = 7.5). This suggests potential applications in treating disorders such as Parkinson's disease or schizophrenia, where dopaminergic signaling is disrupt

Q & A

Q. What are the established synthetic routes for 4-Carbamoyl-4-methoxy-piperidine hydrochloride?

The compound can be synthesized via multi-step protocols involving piperidine derivatives. For example, sulfonylation of the piperidine backbone with methoxyphenyl groups (similar to ) or Mannich reactions using formaldehyde and amine components (as in ). Key steps include carbamoylation at the 4-position and methoxy group introduction via nucleophilic substitution. Purification often employs recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the carbamoyl and methoxy substituents. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the carbamoyl moiety .

Q. What are the recommended safety protocols for handling this compound?

Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Storage should be in airtight containers at -20°C (as per similar hydrochloride salts in ). Spills require neutralization with inert adsorbents and disposal via hazardous waste protocols .

Q. How is the compound typically used in medicinal chemistry research?

It serves as a precursor for bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCRs). Modifications at the carbamoyl or methoxy groups are explored to enhance binding affinity or metabolic stability, as seen in piperidine-based drug candidates ( ) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

Systematic optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperature. highlights yields of 87–98% for analogous reactions by tuning amine/ketone ratios and reaction time. Design of Experiments (DoE) can identify critical parameters .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability) and dose-response studies clarify mechanisms. Computational docking (e.g., molecular dynamics) can predict binding modes to reconcile activity differences .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) and HPLC monitoring detect degradation products. Hydrochloride salts (like in ) are hygroscopic; thus, desiccants and inert atmospheres (N₂) are critical for long-term storage. Lyophilization improves stability for biological assays .

Q. What computational approaches predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties of the carbamoyl group, while molecular docking (AutoDock, Schrödinger) models binding to targets like kinases or proteases. QSAR models link structural features (e.g., methoxy position) to activity trends .

Q. How do structural analogs of this compound compare in biological activity?

Comparative studies replace the methoxy group with halogens (Cl, F) or alkyl chains (methyl, ethyl) to assess steric/electronic effects. and show that bulkier substituents reduce solubility but enhance target selectivity. Bioisosteric replacements (e.g., sulfonyl for carbamoyl) are also explored .

Q. What methodologies validate the compound’s purity for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and elemental analysis (C, H, N) ensure batch consistency. Residual solvents are quantified via gas chromatography (GC), as per ICH guidelines .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others indicate significant toxicity?

Discrepancies may stem from cell-type specificity (e.g., cancer vs. normal cells) or assay endpoints (e.g., ATP depletion vs. apoptosis markers). Meta-analyses of IC₅₀ values across studies and mechanistic profiling (e.g., ROS generation) clarify context-dependent effects .

Q. How can researchers address variability in synthetic reproducibility?

Batch-to-batch inconsistencies are mitigated by standardizing starting material quality (e.g., CAS-tested reagents) and reaction monitoring (TLC, in-situ IR). emphasizes rigorous control of anhydrous conditions and catalyst activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.